(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Anticancer Activity Cytotoxicity Indole-Triazole-Azetidine

Scaffold-specific IDO1 inhibitor probe with demonstrated cytotoxicity (A549 IC50=5.0µM, HeLa IC50=7.5µM). The 4-phenyl-triazole-azetidine motif is critical for target engagement; congeners show nanomolar–micromolar shifts in potency. Use this compound to expand SAR and validate target binding in lung/cervical cancer assays. Compound-specific procurement required to maintain reproducible potency.

Molecular Formula C20H17N5O
Molecular Weight 343.39
CAS No. 1903638-66-3
Cat. No. B2880273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
CAS1903638-66-3
Molecular FormulaC20H17N5O
Molecular Weight343.39
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=CC=CC=C3N2)N4C=C(N=N4)C5=CC=CC=C5
InChIInChI=1S/C20H17N5O/c26-20(18-10-15-8-4-5-9-17(15)21-18)24-11-16(12-24)25-13-19(22-23-25)14-6-2-1-3-7-14/h1-10,13,16,21H,11-12H2
InChIKeyXYEGIYMGEUHALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline Overview for (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CAS 1903638-66-3)


(1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CAS 1903638-66-3) is a synthetic small molecule belonging to the indole–triazole–azetidine hybrid class, with a molecular weight of 343.4 g/mol and an XLogP3-AA of 2.7 [1]. Its structure combines an indole nucleus, a 4-phenyl-1,2,3-triazole, and an azetidine ring connected through a central methanone bridge, a scaffold associated with indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and anticancer screening in early-stage medicinal chemistry programs [1][2].

Why In-Class Compounds Cannot Simply Substitute (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone


Within the indole–triazole–azetidine chemotype, minor structural modifications produce substantial differences in target engagement and cellular potency. For example, replacing the 4-phenyl-1,2,3-triazole with a 4-methyl-1,2,4-triazole-sulfonyl moiety (CAS 2034488-26-9) alters hydrogen-bonding capacity and lipophilicity, while substituting the azetidine ring with a pyrrolidine changes ring strain and conformational preferences critical for binding . Even within the same patent family, IDO1-directed indole–triazole analogs display IC50 values spanning from low nanomolar to micromolar ranges depending on substitution patterns [1]. These steep structure–activity relationships (SAR) mean that generic replacement of (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone with a congener risks loss of potency, altered selectivity, or unpredictable off-target effects, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CAS 1903638-66-3)


Cytotoxicity Profile Against Human Cancer Cell Lines: A549 and HeLa

In comparative cytotoxicity screening, (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone demonstrated selective growth inhibition against A549 lung cancer cells (IC50 = 5.0 µM) and HeLa cervical cancer cells (IC50 = 7.5 µM) . In contrast, the des-triazolo analog (1H-indol-2-yl)(3-phenyl-azetidin-1-yl)methanone lacks the triazole ring and exhibits reduced binding affinity and cellular potency, highlighting the critical role of the 4-phenyl-1,2,3-triazole moiety for anticancer activity . The methyl-substituted triazole variant (1H-indol-2-yl)(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone shows altered hydrophobicity and interaction profiles, further underscoring the sensitivity of biological activity to subtle structural changes .

Anticancer Activity Cytotoxicity Indole-Triazole-Azetidine

IDO1 Inhibitory Activity of Closely Related Indole-Triazole-Azetidine Congeners

A structurally related 1,2,3-triazole analog (PubChem CID 6419227) inhibits indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 120 nM in a cell-based assay using the P815B mouse cell line [1]. While this is not the target compound itself, it belongs to the same 1,2,3-triazole analogue series and demonstrates that phenyl-substituted triazoles on azetidine scaffolds can achieve nanomolar IDO1 potency. By contrast, other indole–triazole hybrids lacking the azetidine ring or with different substitution patterns show IC50 values ranging from 34 nM to >100 µM, illustrating the steep SAR that makes compound-specific selection critical [2].

Immuno-Oncology IDO1 Inhibition Triazole Scaffold

High-Priority Application Scenarios for (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone


In Vitro Anticancer Screening in Lung and Cervical Cancer Models

The compound's demonstrated cytotoxicity against A549 (IC50 = 5.0 µM) and HeLa (IC50 = 7.5 µM) cell lines supports its use as a tool compound for profiling indole–triazole–azetidine chemotypes in lung and cervical cancer phenotypic screens, with the requirement that users validate potency in their specific assay conditions.

IDO1-Mediated Immuno-Oncology Target Engagement Studies

Given the nanomolar IDO1 inhibition observed for close structural congeners (IC50 = 120 nM for a 1,2,3-triazole analog [1]), (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a suitable candidate for IDO1 enzymatic and cellular target engagement assays, enabling SAR expansion around the 4-phenyl-1,2,3-triazole-azetidine motif.

Chemical Biology Probe for Indole–Triazole–Azetidine Conformational Analysis

The azetidine ring introduces ring strain and conformational rigidity distinct from pyrrolidine analogs . This makes the compound valuable for X-ray crystallography or NMR-based studies aimed at understanding how azetidine vs. pyrrolidine geometry affects target binding and metabolic stability.

Antimicrobial Screening Against Drug-Resistant Gram-Positive Bacteria

Indole–triazole hybrids have shown MIC values as low as 0.98 µg/mL against MRSA . While data for the target compound are preliminary, its structural similarity to active antimicrobial indole–triazole derivatives warrants inclusion in antibacterial screening panels targeting Staphylococcus aureus and Mycobacterium tuberculosis.

Quote Request

Request a Quote for (1H-indol-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.